molecular formula C16H26N2O2 B2585939 tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate CAS No. 1334494-09-5

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate

Cat. No.: B2585939
CAS No.: 1334494-09-5
M. Wt: 278.396
InChI Key: JIMJVFSLVVNKKW-UHFFFAOYSA-N
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Description

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C16H26N2O2. It is known for its applications in various fields of chemistry and biology due to its unique structural properties. The compound is often used in synthetic organic chemistry as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an amine solution and stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: The compound is used in the development of pharmaceuticals and biologically active molecules. Its structural properties make it a valuable intermediate in the synthesis of drugs and other bioactive compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of new drug candidates with improved efficacy and safety profiles.

Industry: The compound finds applications in the chemical industry as a reagent and intermediate for the production of various chemicals and materials. Its versatility makes it a valuable component in industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or allosteric sites on target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its combination of a tert-butyl carbamate group with an amino-phenyl substituent makes it particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMJVFSLVVNKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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